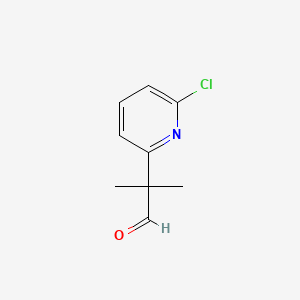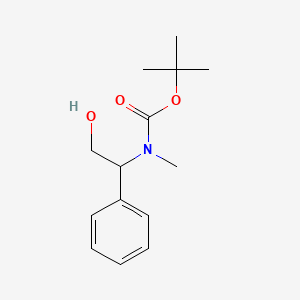
tert-Butyl (2-hydroxy-1-phenylethyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate is an organic compound with the chemical formula C13H19NO3. It is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide. This compound is primarily used as an intermediate in organic synthesis, particularly in the synthesis of polypeptides due to its protective group (Boc group) which can protect the amino group during selective modifications .
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate is typically synthesized by reacting phenylglycinol with tert-butyl chloroformate. The reaction is carried out in the presence of an auxiliary catalyst such as dimethylamine. The process involves adding phenylglycinol and tert-butyl chloroformate into a reaction flask and allowing them to react under controlled conditions. The target product is then obtained through crystallization or column chromatography purification .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.
科学的研究の応用
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly polypeptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate involves its role as a protective group in organic synthesis. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions.
類似化合物との比較
tert-Butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate can be compared with other similar compounds such as:
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Similar in structure but lacks the methyl group on the nitrogen atom.
tert-Butyl N-(2-hydroxy-1-phenylethyl)carbamate: Another similar compound with slight variations in the functional groups.
The uniqueness of tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate lies in its specific structure and the presence of the Boc group, which provides selective protection during chemical reactions .
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxy-1-phenylethyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)12(10-16)11-8-6-5-7-9-11/h5-9,12,16H,10H2,1-4H3 |
InChIキー |
HTFWJJKPBNISFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


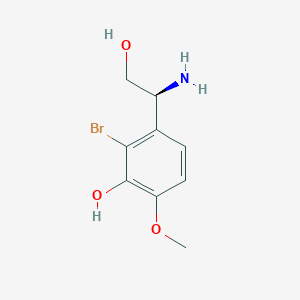
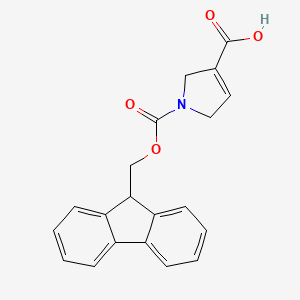
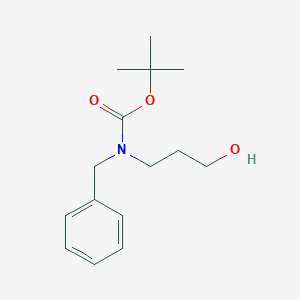

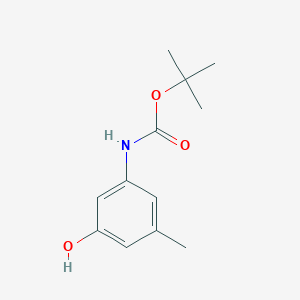

![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
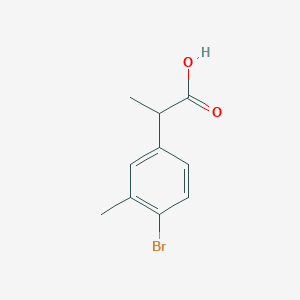
![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
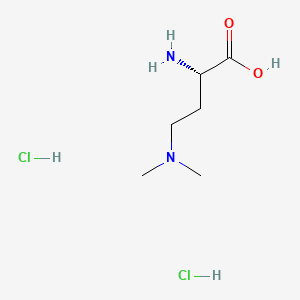
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)

![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
